molecular formula C15H14OS B12854584 1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-2-yl] ethanone

1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-2-yl] ethanone

Cat. No.: B12854584
M. Wt: 242.3 g/mol
InChI Key: OGGMGWJJGBDHAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-2-yl] ethanone is a functionalized biphenyl derivative. Biphenyl cores substituted with active functional groups are significant intermediates in organic synthesis . Substituted biphenyls serve as key scaffolds for developing pharmacologically active compounds and are utilized in condensation reactions or for further functionalization to create novel chemical entities . Biphenyl derivatives have been explored for various biological activities; for instance, certain 1-(4-biphenylyl) ethanamine derivatives have been investigated as potential beta-adrenoceptor blocking agents . The methylsulfanyl (S-methyl) and ketone functional groups on this biphenyl scaffold provide handles for further chemical modification and may contribute to its potential interaction with biological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Note: Specific research applications and detailed mechanism of action for this exact compound require further scientific literature review. Researchers are encouraged to consult specialized databases and recent publications for the most current information.

Properties

Molecular Formula

C15H14OS

Molecular Weight

242.3 g/mol

IUPAC Name

1-[2-(4-methylsulfanylphenyl)phenyl]ethanone

InChI

InChI=1S/C15H14OS/c1-11(16)14-5-3-4-6-15(14)12-7-9-13(17-2)10-8-12/h3-10H,1-2H3

InChI Key

OGGMGWJJGBDHAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)SC

Origin of Product

United States

Preparation Methods

Sulfenylation of Biphenyl

The methylsulfanyl group (-SCH3) is introduced onto the biphenyl ring via sulfenylation reactions. Common methods include:

  • Electrophilic substitution using methylsulfenyl chloride (CH3SCl):
    The biphenyl substrate is treated with methylsulfenyl chloride in the presence of a base such as pyridine or triethylamine. The base scavenges the released HCl, facilitating substitution at the para or ortho position relative to the biphenyl linkage.
    Reaction conditions:

    • Solvent: Dichloromethane or chloroform
    • Temperature: 0 to 25 °C
    • Reaction time: 2–6 hours
      This method provides good regioselectivity and moderate to high yields.
  • Nucleophilic substitution using sodium methylthiolate (CH3SNa):
    In some cases, halogenated biphenyl intermediates (e.g., bromobiphenyl) are reacted with sodium methylthiolate to substitute the halogen with the methylsulfanyl group.
    Reaction conditions:

    • Solvent: DMF or DMSO
    • Temperature: 50–100 °C
    • Reaction time: 4–12 hours
      This method is useful when direct sulfenylation is challenging.

Friedel-Crafts Acylation to Introduce Ethanone Group

After sulfenylation, the biphenyl compound bearing the methylsulfanyl substituent undergoes Friedel-Crafts acylation to install the ethanone group:

  • Reagents: Acetyl chloride (CH3COCl) as the acylating agent and aluminum chloride (AlCl3) as the Lewis acid catalyst.
  • Solvent: Anhydrous dichloromethane or carbon disulfide.
  • Conditions:
    • Temperature: 0 to 40 °C (to control regioselectivity and minimize polyacylation)
    • Reaction time: 1–4 hours
  • Mechanism: The Lewis acid activates acetyl chloride, generating an acylium ion that electrophilically attacks the aromatic ring, preferably at the position ortho or para to the methylsulfanyl substituent due to its activating effect.

Purification and Characterization

  • The crude product is typically purified by recrystallization from solvents such as ethanol or by column chromatography using silica gel.
  • Characterization is performed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Comparative Data Table of Preparation Conditions

Step Reagents/Conditions Solvent Temperature (°C) Time (h) Yield (%) Notes
Sulfenylation Methylsulfenyl chloride + pyridine DCM or chloroform 0–25 2–6 70–85 Good regioselectivity, mild conditions
Sulfenylation Sodium methylthiolate + bromobiphenyl DMF or DMSO 50–100 4–12 60–80 Requires halogenated intermediate
Friedel-Crafts Acylation Acetyl chloride + AlCl3 DCM or CS2 0–40 1–4 75–90 Controlled to avoid polyacylation
Purification Recrystallization or silica gel chromatography Ethanol or hexane Ambient Ensures high purity

Research Findings and Optimization Notes

  • Regioselectivity: The methylsulfanyl group is an activating, ortho/para-directing substituent, which facilitates selective acylation at the 2-position of the biphenyl ring adjacent to the methylsulfanyl substituent.
  • Reaction Efficiency: Using freshly distilled acetyl chloride and anhydrous conditions improves yield and reduces side reactions.
  • Industrial Scale-Up: Continuous flow reactors have been reported to enhance reproducibility and safety during the Friedel-Crafts acylation step, especially when handling corrosive reagents like AlCl3 and acetyl chloride.
  • Environmental Considerations: Alternative Lewis acids such as FeCl3 or solid acid catalysts have been explored to reduce environmental impact, though AlCl3 remains the most effective for this transformation.

Chemical Reactions Analysis

Types of Reactions

1-[4’-(Methylsulfanyl)[1,1’-biphenyl]-2-yl] ethanone undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Halogenated reagents, Lewis acids, polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

1-[4’-(Methylsulfanyl)[1,1’-biphenyl]-2-yl] ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4’-(Methylsulfanyl)[1,1’-biphenyl]-2-yl] ethanone involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly influence the physical and chemical behavior of biphenyl ethanones. Below is a comparative overview:

Compound Name Substituent(s) Molecular Weight Boiling Point (°C) Key Reactivity Features Applications References
1-[4'-(Methylsulfanyl)biphenyl-2-yl] ethanone 4'-SCH₃ 242.34 N/A Electron-rich, participates in EDA complexes Photoredox dearomatization
4-Acetylbiphenyl (1-[1,1'-biphenyl]-4-yl ethanone) None 196.24 599.2 Baseline for comparison Material science intermediates
1-(4'-Methoxybiphenyl-4-yl) ethanone 4'-OCH₃ 226.27 N/A Electron-donating, stabilizes intermediates Pharmaceutical synthesis
1-(2'-Fluorobiphenyl-4-yl) ethanone 2'-F 214.23 N/A Electron-withdrawing, enhances polarity Fluorescent materials
1-(2'-Nitro[1,1'-biphenyl]-4-yl) ethanone 2'-NO₂ 257.24 N/A Strong electron-withdrawing, redox-active Agrochemical precursors
1-(4-Hydroxybiphenyl-3-yl) ethanone 4-OH 212.25 N/A Hydrogen-bond donor, acidic proton Spiropyrroline synthesis

Key Observations :

  • Methylsulfanyl Group : The -SCH₃ group provides moderate electron-donating effects (σp = -0.05) compared to -OCH₃ (σp = -0.27), balancing reactivity and stability in photoredox reactions .
  • Fluoro and Nitro Substituents: Electron-withdrawing groups (e.g., -F, -NO₂) increase electrophilicity, favoring nucleophilic aromatic substitution .
  • Hydroxy Group : The -OH substituent enables hydrogen bonding and tautomerization, critical for intramolecular cyclizations .
Comparison with Analogous Compounds
  • Methoxy Derivative : Synthesized via Pd-catalyzed cross-coupling, yielding 86% after recrystallization .
  • Nitro Derivative : Requires nitration post-coupling, with lower yields (~60%) due to steric hindrance .
  • Hydroxy Derivative : Prepared through demethylation of methoxy precursors, requiring acidic conditions .

Reactivity in Photoredox Reactions

The methylsulfanyl group enhances electron donor-acceptor (EDA) complex formation with bases like DBU, enabling photocatalyst-free dearomatization . In contrast:

  • Methoxy Analogs : Higher yields (79–86%) due to stronger electron donation but require harsher conditions .
  • Nitro Analogs: Limited utility in photoredox due to competing redox pathways .

Biological Activity

1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-2-yl] ethanone is a compound characterized by a biphenyl structure with a methylsulfanyl group and an ethanone functional group. This compound has garnered interest due to its potential biological activities, including anti-inflammatory and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C15H14OS
  • Molecular Weight : 246.34 g/mol
  • Structural Features :
    • Biphenyl core structure
    • Methylsulfanyl group enhances solubility and reactivity
    • Ethanone functional group contributes to its chemical versatility

Anticancer Properties

Research indicates that 1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-2-yl] ethanone exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound against several cancer cell lines, including HepG-2 (liver cancer), HCT-116 (colorectal cancer), and MCF-7 (breast cancer). The results are summarized in Table 1.

Cell LineIC50 (µM)Comparison with Colchicine (IC50 µM)
HepG-26.119.32
HCT-1163.257.40
MCF-74.8310.41

The compound demonstrated lower IC50 values compared to colchicine, indicating superior cytotoxicity against these cancer cell lines .

The mechanism of action is believed to involve the interaction of the methylsulfanyl group with molecular targets such as enzymes or receptors, modulating their activity through hydrogen bonding. This interaction is critical for its therapeutic efficacy .

Anti-inflammatory Activity

In addition to anticancer properties, preliminary studies suggest that this compound may exhibit anti-inflammatory effects. The methylsulfanyl group is thought to enhance binding affinity towards inflammatory mediators, although further research is required to elucidate the exact mechanisms involved .

Synthesis and Applications

The synthesis of 1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-2-yl] ethanone typically involves:

  • Formation of Biphenyl Structure : Achieved through a Suzuki coupling reaction.
  • Introduction of Methylsulfanyl Group : Via nucleophilic substitution.
  • Formation of Ethanone Group : Through Friedel-Crafts acylation using acetyl chloride.

These methods allow for the development of more complex molecules, making this compound valuable in both biological research and industrial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.